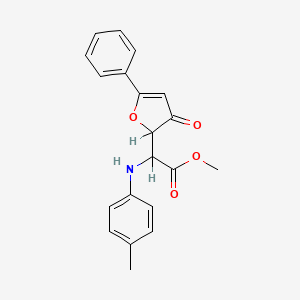
Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate is a complex organic compound belonging to the class of dihydrofurans This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and an amino group
Preparation Methods
The synthesis of Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate typically involves multi-step organic reactions. The synthetic routes often include the formation of the furan ring, followed by the introduction of the phenyl and amino groups. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate can be compared with other similar compounds, such as:
2,3-Dihydro-4-methylfuran: This compound also contains a furan ring but lacks the phenyl and amino groups.
3-Methyl-4,5-dihydrofuran: Similar to the previous compound, it has a simpler structure without the additional functional groups.
Properties
CAS No. |
123784-32-7 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 2-(4-methylanilino)-2-(3-oxo-5-phenylfuran-2-yl)acetate |
InChI |
InChI=1S/C20H19NO4/c1-13-8-10-15(11-9-13)21-18(20(23)24-2)19-16(22)12-17(25-19)14-6-4-3-5-7-14/h3-12,18-19,21H,1-2H3 |
InChI Key |
XMFSLHIIMKEJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2C(=O)C=C(O2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















